N-(3-methoxypropyl)benzamide
Description
N-(3-Methoxypropyl)benzamide is an organic compound characterized by a benzamide core substituted with a 3-methoxypropyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂ (exact mass: 193.1103 g/mol), featuring a methoxy-terminated alkyl chain that enhances solubility in polar solvents while retaining aromatic interactions .
This compound has been extensively utilized in medicinal chemistry, particularly as a building block for synthesizing quinazolinedione derivatives targeting respiratory syncytial virus (RSV) inhibitors. Its synthetic versatility is demonstrated in multi-step reactions involving coupling agents like HATU and bases such as DIPEA, yielding intermediates with high purity (LCMS purity ≥97%) . Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms its structural integrity, with key signals at δ 166.89–167.01 ppm (carbonyl carbon) and δ 59.11 ppm (methoxy carbon) .
Properties
CAS No. |
20308-44-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-14-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
InChI Key |
BLKKTDWAFWSEFG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
Other CAS No. |
20308-44-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Comparative Spectroscopic Data
Research Findings and Implications
- Solubility vs. Reactivity: The methoxypropyl substituent in this compound offers superior solubility in DMF and CH₂Cl₂ compared to hydroxypropyl or diaminoalkyl analogs, streamlining purification processes .
- Steric Effects : Derivatives with bulkier groups (e.g., 4-isopropylbenzyl in quinazolinediones) show reduced antiviral efficacy, highlighting the methoxypropyl group’s optimal steric profile .
- Synthetic Scalability : The compound’s straightforward synthesis and compatibility with diverse coupling agents make it a preferred intermediate in high-throughput drug discovery .
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